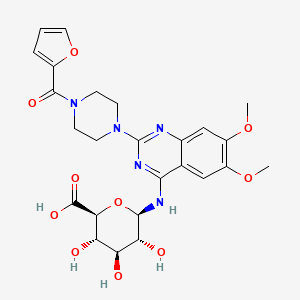

(2S)-Arimoclomol Maleic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-Arimoclomol Maleic Acid (AM) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. It is a derivative of the natural product arimoclomol, which has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. AM has been studied for its potential to treat a wide range of neurological diseases, including Alzheimer's disease, Parkinson's disease, stroke, and multiple sclerosis. In addition, its ability to modulate cellular processes has been explored for potential applications in cancer therapy.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway of (2S)-Arimoclomol Maleic Acid involves the conversion of (2S)-Arimoclomol to its maleic acid salt form.

Starting Materials

(2S)-Arimoclomol, Maleic acid, Methanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide

Reaction

Step 1: Dissolve (2S)-Arimoclomol in methanol., Step 2: Add hydrochloric acid to the solution to form the hydrochloride salt of (2S)-Arimoclomol., Step 3: Precipitate the hydrochloride salt by adding diethyl ether to the solution., Step 4: Collect the precipitate by filtration and wash it with diethyl ether., Step 5: Dissolve the hydrochloride salt in water., Step 6: Add sodium hydroxide to the solution to neutralize the acid and form (2S)-Arimoclomol., Step 7: Filter the solution to remove any insoluble impurities., Step 8: Dissolve maleic acid in water., Step 9: Add (2S)-Arimoclomol to the maleic acid solution and stir the mixture., Step 10: Heat the mixture to evaporate the water and form (2S)-Arimoclomol Maleic Acid., Step 11: Collect the solid product by filtration and wash it with water.

Scientific Research Applications

(2S)-Arimoclomol Maleic Acid has been studied for its potential to treat a wide range of neurological diseases, including Alzheimer's disease, Parkinson's disease, stroke, and multiple sclerosis. In addition, its ability to modulate cellular processes has been explored for potential applications in cancer therapy. (2S)-Arimoclomol Maleic Acid has also been studied for its potential to protect against oxidative stress, inflammation, and apoptosis.

Mechanism Of Action

The mechanism of action of (2S)-Arimoclomol Maleic Acid is not yet fully understood. However, it is thought to act as an antioxidant and anti-inflammatory agent by modulating the activity of several enzymes and proteins involved in oxidative stress and inflammation. In addition, (2S)-Arimoclomol Maleic Acid has been shown to modulate the activity of several transcription factors, including NF-κB, which play a role in the regulation of inflammation.

Biochemical And Physiological Effects

(2S)-Arimoclomol Maleic Acid has been shown to modulate the activity of several enzymes and proteins involved in oxidative stress and inflammation. In addition, (2S)-Arimoclomol Maleic Acid has been shown to modulate the activity of several transcription factors, including NF-κB, which play a role in the regulation of inflammation. (2S)-Arimoclomol Maleic Acid has also been shown to modulate the activity of several proteins involved in apoptosis, including caspases, Bcl-2, and Bax.

Advantages And Limitations For Lab Experiments

The advantages of using (2S)-Arimoclomol Maleic Acid in laboratory experiments include its high purity and its ability to modulate the activity of several enzymes and proteins. The major limitation of using (2S)-Arimoclomol Maleic Acid in laboratory experiments is the lack of a fully characterized mechanism of action.

Future Directions

For (2S)-Arimoclomol Maleic Acid research include further investigation into its potential to treat neurological diseases, its potential to modulate cellular processes, and its potential to protect against oxidative stress, inflammation, and apoptosis. In addition, further research into the mechanism of action of (2S)-Arimoclomol Maleic Acid is needed to fully understand its potential therapeutic effects. Additionally, further research into the safety and efficacy of (2S)-Arimoclomol Maleic Acid in clinical trials is needed. Finally, further research into the potential applications of (2S)-Arimoclomol Maleic Acid in cancer therapy is needed.

properties

CAS RN |

289893-28-3 |

|---|---|

Product Name |

(2S)-Arimoclomol Maleic Acid |

Molecular Formula |

C₁₈H₂₄ClN₃O₇ |

Molecular Weight |

429.85 |

synonyms |

N-[(2S)-2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)